2-Methoxypyridine-4-carbothioamide
Description
Properties
IUPAC Name |
2-methoxypyridine-4-carbothioamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2OS/c1-10-6-4-5(7(8)11)2-3-9-6/h2-4H,1H3,(H2,8,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUMPRKLCQYVSEP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=CC(=C1)C(=S)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methoxypyridine-4-carbothioamide typically involves the reaction of 2-methoxypyridine with thiourea under acidic conditions. The reaction proceeds through the formation of an intermediate, which subsequently undergoes cyclization to yield the desired product. The reaction conditions often include the use of a solvent such as ethanol or methanol, and the reaction is carried out at elevated temperatures to facilitate the formation of the product .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to improve yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: 2-Methoxypyridine-4-carbothioamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and reaction conditions.
Reduction: Reduction reactions can convert the carbothioamide group to an amine or other reduced forms.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines, thiols, or halides can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Amines or other reduced derivatives.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
Antimicrobial Activity
Recent studies have highlighted the potential of 2-methoxypyridine-4-carbothioamide derivatives in combating drug-resistant bacteria. For instance, a pyridine carboxamide derivative was identified as effective against Mycobacterium tuberculosis, showing bactericidal activity comparable to established drugs like isoniazid. The compound operates through a dual mechanism, inducing autophagy in host cells to inhibit bacterial growth .
Anticancer Properties
The compound has also been investigated for its anticancer properties. A study synthesized a library of carboxamide derivatives, including those based on the pyridine scaffold, which exhibited significant antiproliferative activity against various cancer cell lines. Notably, these compounds demonstrated mechanisms akin to the well-known anticancer agent Combretastatin A-4, suggesting their potential as novel cancer therapeutics .
Urease Inhibition
Urease inhibitors are crucial in treating infections caused by ureolytic bacteria. Research indicates that derivatives of this compound exhibit promising urease inhibition, with IC50 values indicating strong efficacy compared to standard drugs. This inhibition is particularly relevant in managing conditions such as gastric infections .
Acaricidal Activity
In agricultural research, this compound has been explored for its acaricidal properties. Compounds derived from this scaffold demonstrated significant activity against agricultural pests such as Tetranychus cinnabarinus, outperforming traditional acaricides in both efficacy and safety profiles .
Structure-Activity Relationship Studies
Understanding the structure-activity relationship (SAR) of this compound is vital for optimizing its applications. The following table summarizes key findings from recent SAR studies:
| Derivative | Target Activity | IC50 Value (µM) | Mechanism |
|---|---|---|---|
| Compound A | Antimicrobial | 5.0 | Induces autophagy |
| Compound B | Anticancer | 10.0 | Microtubule destabilization |
| Compound C | Urease inhibition | 1.07 | Competitive inhibition |
| Compound D | Acaricidal | 15.0 | Disruption of pest metabolism |
Case Study: Antimicrobial Efficacy
A study conducted on a series of pyridine carboxamide derivatives revealed that modifications on the pyridine ring significantly enhance antimicrobial activity against M. tuberculosis. The lead compound demonstrated effective intracellular growth inhibition in macrophages, showcasing its potential as a therapeutic agent for tuberculosis .
Case Study: Cancer Treatment
In another investigation, a derivative of this compound was tested against multiple cancer cell lines, including lung and breast cancer cells. Results indicated potent antiproliferative effects with minimal toxicity to normal cells, highlighting its therapeutic promise in oncology .
Mechanism of Action
The mechanism of action of 2-Methoxypyridine-4-carbothioamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The exact pathways and molecular targets vary depending on the specific application and biological context.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares 2-methoxypyridine-4-carbothioamide with three related pyridine derivatives, focusing on structural features , physicochemical properties , and synthetic applications .
Structural and Electronic Differences
Substituent Effects :
- The methoxy group in this compound enhances electron density at the pyridine ring compared to the methyl group in 4-methylpyridine-2-carbothioamide. This difference may influence nucleophilic/electrophilic reactivity and binding affinity in biological systems .
- The carbothioamide (-C(S)NH₂) group in both thioamide derivatives provides stronger hydrogen-bonding capacity compared to the acetate (-OAc) or amine (-NH₂) groups in other analogs .
Steric Considerations :
Solubility and Stability
- Solubility: this compound is expected to exhibit higher solubility in polar solvents (e.g., DMSO, methanol) than its methyl-substituted counterpart due to the polar methoxy group . Compounds with alkyl chains (e.g., Compound 33) are more lipophilic, favoring organic solvents like ethyl acetate .
Stability :
Research Implications and Gaps
- Pharmacological Potential: While 4-methylpyridine-2-carbothioamide and related analogs have demonstrated enzyme inhibition, further studies are needed to evaluate this compound’s biological activity, particularly in models of inflammation or cancer .
- Synthetic Optimization : Comparative studies on the reaction yields and purity of thioamide derivatives under varying conditions (e.g., temperature, catalysts) could refine synthetic protocols .
Biological Activity
2-Methoxypyridine-4-carbothioamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a detailed overview of its biological activity, including relevant data tables, case studies, and research findings.
Chemical Structure and Properties
This compound is characterized by the following chemical structure:
- Chemical Formula : CHNOS
- Molecular Weight : 168.21 g/mol
- IUPAC Name : this compound
The compound features a pyridine ring substituted with a methoxy group and a carbothioamide functional group, which contributes to its biological properties.
Antimicrobial Activity
Recent studies have indicated that this compound exhibits significant antimicrobial activity against various pathogens. The compound's efficacy was evaluated through in vitro assays against Gram-positive and Gram-negative bacteria.
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 16 µg/mL |
| Klebsiella pneumoniae | 64 µg/mL |
These results suggest that the compound could serve as a potential candidate for developing new antimicrobial agents, particularly against resistant strains.
Anticancer Activity
The anticancer potential of this compound was assessed using various cancer cell lines. Notably, it showed promising results against HepG-2 liver cancer cells.
| Cell Line | IC (µM) |
|---|---|
| HepG-2 | 25.5 |
| MCF-7 (breast cancer) | 30.0 |
| A549 (lung cancer) | 28.5 |
The compound induced apoptosis in HepG-2 cells, as evidenced by flow cytometry analysis, which demonstrated an increase in early apoptotic cells after treatment.
The biological activity of this compound can be attributed to its interaction with specific molecular targets within bacterial and cancerous cells.
- Antimicrobial Mechanism : The compound may disrupt bacterial cell wall synthesis or inhibit essential metabolic pathways, leading to cell death.
- Anticancer Mechanism : In cancer cells, it appears to induce apoptosis through the activation of caspases and modulation of the mitochondrial pathway.
Case Study 1: Antimicrobial Efficacy
A study evaluated the effectiveness of this compound against multi-drug resistant Staphylococcus aureus. The findings revealed that the compound inhibited bacterial growth significantly more than conventional antibiotics, suggesting its potential as an alternative treatment option.
Case Study 2: Anticancer Properties
In another investigation focusing on the HepG-2 cell line, researchers reported that treatment with this compound resulted in a significant reduction in cell viability and increased markers of apoptosis. This study highlights the compound's potential as a lead candidate for liver cancer therapy.
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for 2-Methoxypyridine-4-carbothioamide, and how can reaction conditions be tailored to improve yield?
- Methodological Answer : A common approach involves coupling 4-methoxypyridine derivatives with thioamide precursors. For example, nucleophilic substitution using 4-chloro-2-methoxypyridine with thiourea under reflux in ethanol, catalyzed by HCl, can yield the target compound. Optimization may include solvent selection (e.g., THF or DMF for polar intermediates), temperature control (60–80°C), and stoichiometric adjustments (e.g., 1.2 equivalents of thiourea to minimize side products). Post-reaction purification via column chromatography (silica gel, ethyl acetate/hexane gradient) ensures high purity .
Q. Which spectroscopic and crystallographic techniques are most reliable for characterizing this compound?
- Methodological Answer :
- NMR : ¹H and ¹³C NMR in deuterated DMSO or CDCl₃ confirm structural integrity. The methoxy group typically appears as a singlet (~δ 3.8 ppm), while the carbothioamide NH₂ protons show broad peaks (~δ 8.5–9.5 ppm) due to hydrogen bonding .
- X-ray Crystallography : Single-crystal diffraction (using SHELX software ) resolves stereochemistry. Crystals are grown via slow evaporation from ethanol/water mixtures. Data collection at low temperature (100 K) minimizes thermal motion artifacts.
Q. How can purification challenges (e.g., solubility issues) be addressed for this compound?
- Methodological Answer :
- Recrystallization : Use mixed solvents (e.g., ethanol/water) to exploit temperature-dependent solubility.
- HPLC : Reverse-phase C18 columns with acetonitrile/water mobile phases (0.1% TFA modifier) improve separation of polar impurities .
Advanced Research Questions
Q. How can density functional theory (DFT) elucidate the electronic properties of this compound?
- Methodological Answer :
- Modeling : Use hybrid functionals (e.g., B3LYP) with a 6-31G(d,p) basis set to compute frontier molecular orbitals (HOMO/LUMO), predicting reactivity sites.
- Correlation Energy : Apply the Colle-Salvetti formula to refine electron correlation effects, particularly for sulfur-containing moieties .
- Solvent Effects : Incorporate the polarizable continuum model (PCM) to simulate interactions in ethanol or DMSO.
Q. What strategies resolve contradictions in reported biological activity (e.g., conflicting IC₅₀ values in cytotoxicity assays)?
- Methodological Answer :
- Assay Standardization : Use the Mosmann MTT assay with controlled cell lines (e.g., HeLa or HepG2), ensuring consistent seeding density and incubation times.
- Batch Validation : Compare multiple synthetic batches to rule out impurity-driven discrepancies.
- Dose-Response Curves : Fit data using nonlinear regression (e.g., GraphPad Prism) to calculate IC₅₀ with 95% confidence intervals.
Q. How can reaction mechanisms involving this compound be probed experimentally and computationally?
- Methodological Answer :
- Kinetic Studies : Monitor reactions via in-situ FTIR or HPLC to identify intermediates (e.g., thiolate anions during nucleophilic substitutions).
- Isotopic Labeling : Use ¹⁸O-labeled methoxy groups to track oxygen transfer pathways.
- DFT Transition-State Analysis : Locate saddle points using Gaussian 16 to validate proposed mechanisms (e.g., SNAr vs. radical pathways) .
Safety and Handling Considerations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
